

# minimizing off-target effects of AWT020 therapy

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## Compound of Interest

Compound Name: TP-020

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## Technical Support Center: AWT020 Therapy

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects during experiments with AWT020 therapy.

## Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of AWT020 for minimizing off-target effects?

A1: AWT020 is a bifunctional fusion protein designed to mitigate off-target effects through its targeted delivery system and engineered cytokine component.<sup>[1][2]</sup> It consists of a humanized anti-PD-1 nanobody and a specially engineered Interleukin-2 mutein (IL-2c).<sup>[1][2]</sup> The IL-2c component has been modified to eliminate binding to the IL-2 receptor alpha (IL-2R $\alpha$ ) subunit and to have a reduced affinity for the IL-2 receptor beta and gamma (IL-2R $\beta\gamma$ ) complex.<sup>[1][3]</sup> This design aims to decrease systemic immune cell activation, which is a common cause of toxicity in IL-2 therapies.<sup>[1][3]</sup> The high-affinity anti-PD-1 nanobody directs the fusion protein to PD-1-expressing tumor-infiltrating lymphocytes (TILs), concentrating its activity within the tumor microenvironment and sparing peripheral immune cells.<sup>[1][4]</sup>

Q2: What are the known off-target effects observed in preclinical and clinical studies of AWT020?

A2: Preclinical studies in mouse models showed that the mouse surrogate of AWT020 (mAWT020) was well-tolerated with minimal signs of toxicity.<sup>[1][3]</sup> It preferentially expanded CD8<sup>+</sup> T cells within tumors, while having little effect on peripheral T and NK cells.<sup>[1][2]</sup> In a

first-in-human clinical trial (NCT06092580), most treatment-related adverse events (TRAEs) were grade 1 to 2.[5][6][7] Commonly reported TRAEs included rash, arthralgia, hypothyroidism, nausea, and fatigue.[5][7] Grade 3 or higher TRAEs have been observed, including infusion-related reactions, colitis, hepatitis, stomatitis, diabetes, and thrombocytopenia.[7] Notably, vascular leak syndrome, a severe toxicity associated with high-dose IL-2 therapy, has not been reported.[4][7]

Q3: How does AWT020's activity on Natural Killer (NK) cells differ from other IL-2 based therapies, and why is this important for minimizing off-target effects?

A3: AWT020 is designed to preferentially activate and expand activated T cells over Natural Killer (NK) cells.[1][3] This is a key feature for minimizing off-target toxicity. NK cells express high levels of IL-2R $\beta\gamma$  but lack IL-2R $\alpha$ , making them susceptible to activation by "No- $\alpha$ " IL-2 variants.[1] The activation of peripheral NK cells is a known driver of toxicity for some IL-2 and IL-15 fusion proteins.[1] By having an attenuated affinity for IL-2R $\beta\gamma$ , AWT020 avoids significant stimulation of peripheral NK cells, thereby reducing the risk of systemic inflammation and toxicity.[1][4]

## Troubleshooting Guides

### Issue 1: Unexpectedly High In Vitro Activation of Peripheral NK Cells

Possible Cause: The experimental setup may not be optimal for assessing the preferential activity of AWT020.

Troubleshooting Steps:

- **Cell Purity:** Ensure the purity of your primary human NK cell and T cell populations using flow cytometry. Contamination of T cells in an NK cell culture could lead to indirect NK cell activation.
- **T Cell Activation Status:** For comparative T cell proliferation assays, ensure that the T cells have been pre-activated (e.g., with anti-CD3 and anti-CD28 antibodies) to induce PD-1 expression.[8] AWT020's activity is dependent on PD-1 expression.

- **Concentration Range:** Use a wide concentration range of AWT020 in your assays to determine the dose-response for both T cell and NK cell activation. The preferential activity on T cells should be evident at specific concentration windows.
- **Control Molecules:** Include appropriate controls in your experiment:
  - A non-targeting IgG-IL-2c fusion protein to assess baseline IL-2c activity.[\[4\]](#)
  - Recombinant human IL-2 (rhIL-2) to demonstrate the expected potent activation of both T cells and NK cells.

## Issue 2: In Vivo Mouse Model Shows Signs of Systemic Toxicity

**Possible Cause:** The mouse strain, tumor model, or dosing regimen may be influencing the tolerability of the mouse surrogate AWT020 (mAWT020).

**Troubleshooting Steps:**

- **Dosing and Schedule:** Review the dosing regimen. Preclinical studies have shown mAWT020 to be effective and well-tolerated at doses such as 1 mg/kg administered twice weekly.[\[1\]](#) Consider a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific model.
- **Tumor Model Selection:** The anti-tumor efficacy and safety profile of mAWT020 have been demonstrated in various syngeneic tumor models, including MC38 and CT26 colon carcinoma.[\[1\]](#) Ensure your chosen model is appropriate and that the tumor is established before initiating treatment.
- **Pharmacodynamic Analysis:** To confirm the on-target and off-target activity of mAWT020 in vivo, perform immune profiling of both tumor-infiltrating lymphocytes and peripheral blood mononuclear cells (PBMCs). This should demonstrate a preferential expansion of tumoral CD8+ T cells with minimal effects on peripheral T and NK cells.[\[1\]](#)[\[2\]](#)
- **Cytokine Release Monitoring:** Measure systemic cytokine levels (e.g., IFN- $\gamma$ , TNF- $\alpha$ ) at various time points after mAWT020 administration to assess for potential cytokine release syndrome.

## Data Presentation

Table 1: Summary of Treatment-Related Adverse Events (TRAEs) from First-in-Human Study of AWT020

Grade	Most Frequent TRAEs	Less Frequent Grade $\geq 3$ TRAEs
Grade 1-2	Rash, Arthralgia, Hypothyroidism, Nausea, Fatigue[5][7]	
Grade $\geq 3$	Infusion-related reactions, Colitis, Hepatitis, Stomatitis, Diabetes, Thrombocytopenia, Hypersensitivity reaction[7][9]	

Data from the initial dose-escalation phase of the AWT020-001 study (NCT06092580) as of January and June 2025.[5][7]

## Experimental Protocols

### Protocol 1: In Vitro STAT5 Phosphorylation Assay

This assay is used to measure the activation of the IL-2 receptor signaling pathway in response to AWT020.

Objective: To determine if AWT020 preferentially induces STAT5 phosphorylation in PD-1 expressing cells.

Methodology:

- Cell Lines: Use a T cell lymphoma cell line that does not express PD-1 (e.g., Hut 78) and a corresponding cell line stably expressing human PD-1 (Hut 78/PD1).[1]
- Cell Plating: Seed an equal number of Hut 78 and Hut 78/PD1 cells into a 96-well plate.

- **Treatment:** Add serial dilutions of AWT020, rhIL-2 (as a positive control), and a negative control (e.g., cell culture media or a non-targeting antibody) to the wells. Incubate for a specified time (e.g., 30 minutes).
- **Lysis and Detection:** Lyse the cells and measure the level of phosphorylated STAT5 (pSTAT5) using a suitable detection method, such as a Homogeneous Time Resolved Fluorescence (HTRF) assay.<sup>[1]</sup>
- **Data Analysis:** Compare the HTRF signal for pSTAT5 in Hut 78 versus Hut 78/PD1 cells across the different treatment concentrations. A significantly higher signal in the PD-1 expressing cells indicates preferential activation.

## Protocol 2: In Vivo Mouse Tumor Model Efficacy and Tolerability Study

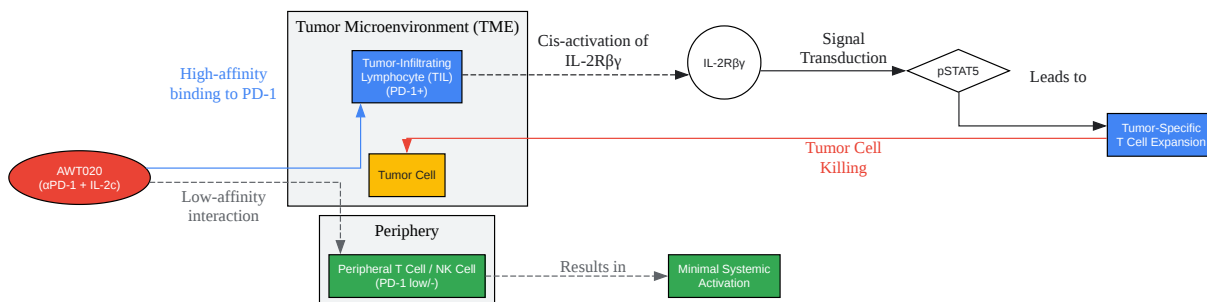
**Objective:** To evaluate the anti-tumor efficacy and safety profile of the mouse surrogate of AWT020 (mAWT020).

**Methodology:**

- **Animal Model:** Use a suitable syngeneic mouse tumor model (e.g., C57BL/6 mice bearing MC38 tumors or BALB/c mice bearing CT26 tumors).<sup>[1]</sup>
- **Tumor Implantation:** Subcutaneously implant a known number of tumor cells into the flank of each mouse.
- **Treatment Groups:** Once tumors reach a palpable size, randomize the mice into treatment groups:
  - Vehicle control (e.g., PBS)
  - Anti-mPD-1 antibody
  - HSA-IL-2c (mouse serum albumin fused to the IL-2c mutein)
  - Combination of anti-mPD-1 and HSA-IL-2c

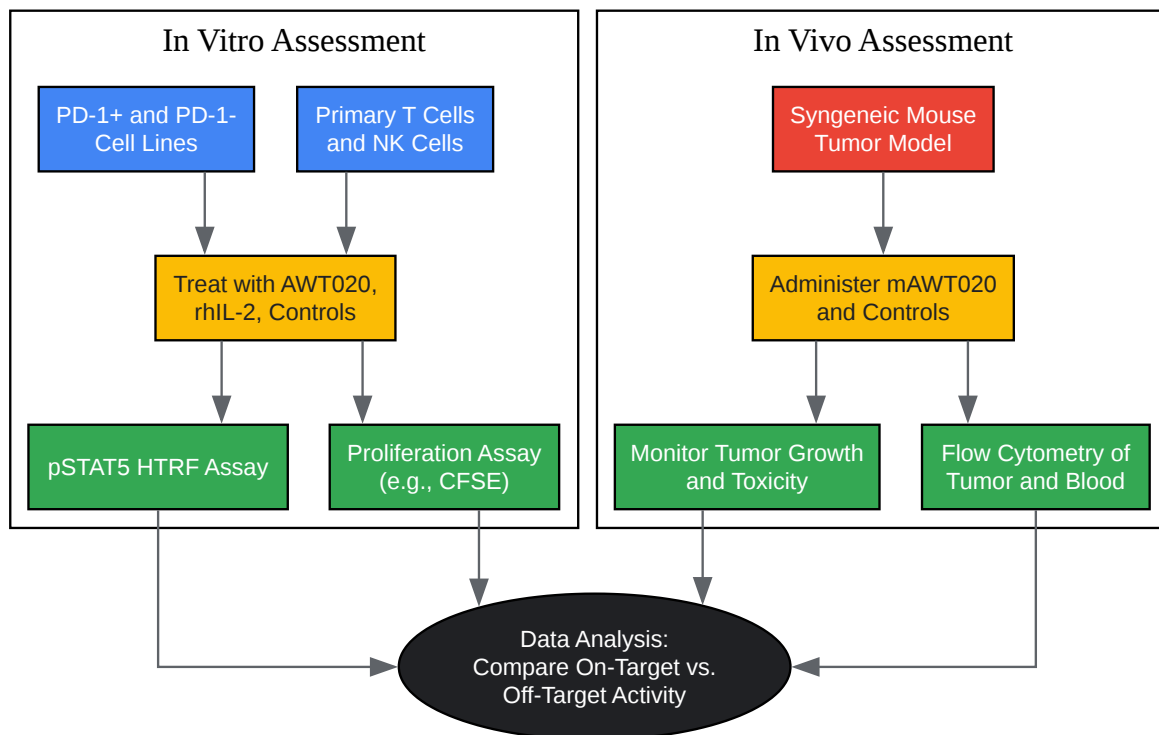
- mAWT020
- Dosing: Administer the treatments intravenously or intraperitoneally at a specified dose and schedule (e.g., 1 mg/kg, twice weekly).[1]
- Efficacy Assessment: Measure tumor volume two to three times per week using calipers. Monitor for tumor-free survivors.[1]
- Tolerability Assessment: Monitor the mice for signs of toxicity, including body weight loss, changes in appearance, and abnormal behavior.
- Immunophenotyping (Optional): At the end of the study, or at specified time points, collect tumors and peripheral blood to analyze the immune cell populations (e.g., CD8+ T cells, NK cells) by flow cytometry.

## Visualizations



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Caption: Mechanism of AWT020 targeted action in the TME.



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Caption: Workflow for assessing AWT020 off-target effects.

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